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4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one (C₈H₁₀ClN₃O₂, MW 215.64 g/mol) is a 4,5-disubstituted pyridazin-3(2H)-one heterocycle bearing a chlorine atom at the 4-position and a 3-hydroxypyrrolidin-1-yl group at the 5-position. The pyridazinone core is a privileged scaffold in kinase inhibitor drug discovery, with recent derivatives demonstrating low-micromolar to sub-micromolar antiproliferative activity across multiple cancer cell lines.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 2092592-44-2
Cat. No. B1532050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
CAS2092592-44-2
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14)
InChIKeyYLCZEYXYHJPEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 2092592-44-2): Procurement-Relevant Structural and Target Class Profile


4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one (C₈H₁₀ClN₃O₂, MW 215.64 g/mol) is a 4,5-disubstituted pyridazin-3(2H)-one heterocycle bearing a chlorine atom at the 4-position and a 3-hydroxypyrrolidin-1-yl group at the 5-position . The pyridazinone core is a privileged scaffold in kinase inhibitor drug discovery, with recent derivatives demonstrating low-micromolar to sub-micromolar antiproliferative activity across multiple cancer cell lines [1]. This specific compound has been annotated in vendor databases as a tyrosine kinase inhibitor targeting BCR-ABL, though primary peer-reviewed quantitative pharmacology data remain sparse . The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) .

Why Closely Related Pyridazinone Analogs Cannot Be Substituted for 4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one


Pyridazinone-based kinase inhibitors are exquisitely sensitive to the nature of the C5 amine substituent. The 3-hydroxypyrrolidine moiety introduces a hydrogen-bond donor (secondary alcohol) and a chiral center that are absent in the commercially widespread non-hydroxylated analog 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 4734-23-0) . In closely related pyridazinone series, the presence or absence of a hydroxyl group on the pyrrolidine ring has been shown to alter both target binding mode and physicochemical properties such as aqueous solubility and metabolic stability [1]. Furthermore, the N2 substitution state (2H-pyridazinone vs. N-methyl analog 4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one, CAS not assigned) determines the hydrogen-bonding capacity of the lactam NH and thus affects kinase hinge-region interactions . These three structural variables—hydroxyl presence, stereochemistry, and N2 substitution—collectively preclude reliable interchangeability of in-class compounds without quantitative comparative data.

Quantitative Differentiation Evidence for 4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one vs. Closest Analogs


Structural Differentiation: 3-Hydroxypyrrolidine vs. Pyrrolidine at the C5 Position

The target compound differs from its closest commercially available analog, 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 4734-23-0), solely by the presence of a hydroxyl group at the 3-position of the pyrrolidine ring. This hydroxyl group adds a hydrogen-bond donor (HBD count increases from 1 to 2) and introduces a chiral center, creating (R)- and (S)-enantiomer pairs that are not present in the non-hydroxylated analog . In constrained amine pyridazinone series, introduction of a pyrrolidine hydroxyl group has been shown to alter cLogP by approximately 0.5–0.8 log units (more hydrophilic) and can modulate metabolic stability in liver microsome assays [1]. The target compound's molecular formula (C₈H₁₀ClN₃O₂, MW 215.64) vs. the non-hydroxylated analog (C₈H₁₀ClN₃O, MW 199.64) reflects a 16 Da mass difference corresponding to the additional oxygen atom .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N2-Substitution State Differentiation: 2H-Pyridazinone vs. N-Methyl Analog

The target compound bears a free NH at the N2 position of the pyridazinone ring, enabling it to act as a hydrogen-bond donor to the kinase hinge region. Its closest N-methylated analog, 4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one (C₉H₁₂ClN₃O₂, MW 229.66), replaces this NH with an N-CH₃ group, ablating the HBD capacity at this position . In pyridazinone kinase inhibitor series, the N2-H versus N2-methyl substitution has been demonstrated to modulate EGFRWT inhibitory potency by approximately 2- to 5-fold, with the free NH generally favored for hinge-binding interactions [1]. The molecular weight difference (ΔMW = +14 Da) and HBD count difference (ΔHBD = −1 for the N-methyl analog) provide unambiguous analytical markers for distinguishing these compounds by LC-MS or NMR.

Kinase Hinge Binding Hydrogen Bond Donor Pharmacophore Modeling

Class-Level Antiproliferative Potency Benchmarking from Pyridazinone Scaffold Literature

While no peer-reviewed IC₅₀ data exist specifically for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, recently published pyridazinone derivatives with the same core scaffold demonstrate potent antiproliferative activity. Compounds 4a and 5d from El-Shershaby et al. (2026) showed IC₅₀ values of 11.17 and 9.46 μM (PC-3), 13.80 and 7.45 μM (Caco-2), and 7.92 and 5.92 μM (MDA-231), respectively, with selectivity indices of 2.4–5.4 vs. normal WISH cells [1]. These same derivatives inhibited EGFRWT with IC₅₀ = 0.136 and 0.133 μM, and EGFRT790M with IC₅₀ = 0.076 and 0.043 μM, outperforming erlotinib (IC₅₀ = 0.189 and 0.190 μM, respectively) [1]. These data establish the pyridazinone scaffold's capacity for sub-micromolar kinase inhibition and provide a quantitative benchmarking framework against which the target compound can be compared once its own assay data are generated.

Cancer Cell Line Panel EGFR Kinase Cytotoxicity

Evidence Gap Acknowledgment: Absence of Peer-Reviewed Quantitative Pharmacology for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (completed 2026-05-11) identified no peer-reviewed journal articles, published patents with disclosed biological data, or curated database entries containing quantitative IC₅₀, Kᵢ, Kd, EC₅₀, or in vivo pharmacokinetic data for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 2092592-44-2) . The compound appears in commercial catalogs (CymitQuimica, BenchChem, EvitaChem) and computational databases (ZINC, predicted properties), but the publicly available biological activity claims originate exclusively from vendor-generated content without traceable primary citations . This contrasts with structurally related pyridazinones such as CEP-26401 (ired Pak), for which extensive peer-reviewed H₃R pharmacology data are available [1]. Procurement decisions based on this compound should therefore be accompanied by a requirement for vendor-provided certificates of analysis and, ideally, independent assay validation before committing to large-scale purchase or integration into screening cascades.

Data Transparency Procurement Risk Assessment Assay Validation

Predicted Physicochemical Property Differentiation from In Silico Modeling

Computational property predictions provide provisional quantitative differentiation between the target compound and its closest non-hydroxylated analog. The 3-hydroxypyrrolidine group is predicted to reduce logP by approximately 0.5–0.8 log units and increase topological polar surface area (tPSA) by approximately 20 Ų compared to the unsubstituted pyrrolidine analog [1]. ZINC database entries indicate a predicted xlogP of approximately 1.1 for the target compound vs. approximately 1.6 for the non-hydroxylated analog (CAS 4734-23-0) [1]. Both compounds fall within Lipinski Rule of 5 space, but the additional hydroxyl group shifts the target compound closer to the centre of optimal CNS drug-like chemical space (tPSA < 90 Ų, logP 1–3) [2]. These predictions are computational only and have not been experimentally validated for this specific compound.

ADME Prediction Drug-Likeness Computational Chemistry

Best-Fit Application Scenarios for 4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one Based on Current Evidence


Kinase Inhibitor Lead Optimization with Focus on Hinge-Region Hydrogen Bond Interactions

The target compound's free N2-H lactam and 3-hydroxypyrrolidine HBD make it structurally suited for kinase hinge-region binding [1]. Medicinal chemistry teams optimizing pyridazinone-based kinase inhibitors can use this compound as a starting scaffold for SAR exploration, with the hydroxyl group serving as a vector for further derivatization (e.g., esterification, etherification, or oxidation to the ketone). Reference EGFRWT/EGFRT790M IC₅₀ values of 0.133–0.136 μM and 0.043–0.076 μM, respectively, from the pyridazinone class establish quantitative potency benchmarks for this scaffold [1].

Differentiation of N2-Substitution State Effects on Target Binding

The target compound (N2-H) and its N-methyl analog (N2-CH₃) together form a matched molecular pair for probing the contribution of the lactam NH hydrogen bond to kinase hinge binding . Researchers can co-procure both compounds and test them in parallel kinase inhibition assays to quantify the ΔIC₅₀ attributable to the N2-H hydrogen bond. This experimental design enables determination of the hinge-binding contribution without confounding changes elsewhere in the molecule.

Chiral Chromatography Method Development for Hydroxypyrrolidine-Containing Pyridazinones

The 3-hydroxypyrrolidine group introduces a chiral center that generates enantiomeric pairs. Published chiral HPLC methods for 4,5-disubstituted pyridazinones with 2-hydroxymethylpyrrolidino substituents (using Chiralcel OJ and OF columns with hexane-based mobile phases) provide a directly transferable analytical framework [2]. Analytical chemistry teams can adapt these protocols for enantiomeric purity determination of the target compound, a critical quality control parameter if stereochemistry proves relevant to biological activity.

High-Content Screening Library Diversification with Novel Pyridazinone Chemotypes

The target compound represents a relatively unexplored pyridazinone substitution pattern (4-Cl, 5-(3-hydroxypyrrolidin-1-yl), N2-H) that is structurally distinct from the more common 4,5-diaryl or 5-morpholino pyridazinones found in commercial screening libraries [1]. Procurement for high-content or phenotypic screening campaigns is justified by the compound's novel chemotype, which may reveal target activities not covered by existing library members. However, users should note that no primary screening data exist for this specific compound, so it should be treated as a discovery-stage probe rather than a validated tool compound .

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